molecular formula C15H16FN B3341148 N-(2-Fluorobenzyl)-2-methylbenzylamine CAS No. 1019487-06-9

N-(2-Fluorobenzyl)-2-methylbenzylamine

Cat. No.: B3341148
CAS No.: 1019487-06-9
M. Wt: 229.29 g/mol
InChI Key: JGGDVOFNYBOHCB-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-2-methylbenzylamine: is an organic compound that belongs to the class of benzylamines. It features a fluorine atom attached to the benzyl group, which can significantly influence its chemical properties and reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-2-methylbenzylamine typically involves the reaction of 2-fluorobenzyl chloride with 2-methylbenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Fluorobenzyl)-2-methylbenzylamine can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like OH⁻ or NH₂⁻ in polar solvents such as water or alcohols.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Secondary amines.

    Substitution: Compounds with nucleophiles replacing the fluorine atom.

Scientific Research Applications

Chemistry: N-(2-Fluorobenzyl)-2-methylbenzylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It can act as a ligand for certain receptors, influencing neurological pathways and behaviors.

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2-methylbenzylamine involves its interaction with molecular targets such as receptors and enzymes. The fluorine atom enhances the compound’s binding affinity to these targets, leading to specific biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    N-(2-Fluorobenzyl)-2-phenylethylamine: Similar structure but with a phenylethyl group instead of a methylbenzyl group.

    N-(2-Fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine: Contains additional methoxy groups, which can alter its chemical and biological properties.

    N-(2-Fluorobenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine: Features bromine and methoxy groups, providing different reactivity and applications.

Uniqueness: N-(2-Fluorobenzyl)-2-methylbenzylamine is unique due to its specific combination of a fluorobenzyl group and a methylbenzylamine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-12-6-2-3-7-13(12)10-17-11-14-8-4-5-9-15(14)16/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGDVOFNYBOHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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